6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, a heterocyclic scaffold known for its pharmacological relevance. The structure features a benzyl group at position 6, a sulfonyl benzamido moiety at position 2, and a carboxamide group at position 2. The synthesis of such compounds typically involves multi-step procedures, including heterocyclic ring formation, sulfonylation, and amidation reactions, as seen in analogous thienopyridine derivatives .
Properties
IUPAC Name |
6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4S2/c1-19-14-20(2)16-33(15-19)39(36,37)23-10-8-22(9-11-23)28(35)31-29-26(27(30)34)24-12-13-32(18-25(24)38-29)17-21-6-4-3-5-7-21/h3-11,19-20H,12-18H2,1-2H3,(H2,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQZHKHDGZQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 1217116-91-0) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C29H34N4O4S2
- Molecular Weight : 566.74 g/mol
- Key Functional Groups :
- Sulfonamide
- Tetrahydrothienopyridine core
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine. This interaction suggests potential applications in modulating adrenergic signaling pathways .
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : The presence of the piperidine moiety suggests potential anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation.
- Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, making it a candidate for pain management therapies.
- Antiviral Potential : The complex structure hints at possible antiviral activity, as compounds with similar frameworks have been explored for their effectiveness against viral infections.
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydrothienopyridine compounds exhibit significant inhibitory potency against hPNMT. For instance, modifications to the side chains and functional groups have been shown to enhance selectivity and potency compared to simpler analogs .
Study 1: Inhibition of hPNMT
A study focused on synthesizing and evaluating various tetrahydrothienopyridine derivatives for their hPNMT inhibitory potency revealed that structural modifications significantly impacted their efficacy. The study found that compounds with a thiophene ring exhibited improved binding affinity compared to those without it. The compound was predicted to have superior inhibitory potency due to its unique structural features .
Study 2: Pharmacological Evaluation
Another study evaluated the pharmacological profile of similar compounds. It was found that those possessing a sulfonamide group demonstrated enhanced anti-inflammatory and analgesic activities. This aligns with the expected profile of this compound due to its structural similarities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its 6-benzyl substituent , distinguishing it from close analogs. Below is a comparative analysis with key analogs:
Key Findings:
Position 6 Substituent Impact: The benzyl group in the target compound likely enhances lipophilicity and target binding affinity compared to the methyl group in its analog . Benzyl substituents are known to improve membrane permeability and metabolic stability in drug design.
Core Structure vs. Thieno[2,3-d]pyrimidine Derivatives: The thieno[2,3-c]pyridine core (target compound) is structurally distinct from thieno[2,3-d]pyrimidine derivatives (e.g., ). The latter’s antimicrobial activity underscores the role of heterocyclic ring topology in dictating biological targets .
TNF-α Inhibition: Derivatives with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, such as those in , show low micromolar IC₅₀ values against TNF-α production in rat whole blood assays. The target compound’s benzyl group may further optimize this activity .
Safety and Handling :
- Safety data for the methyl-substituted analog () emphasize standard precautions (e.g., avoiding heat and ignition sources), suggesting shared reactivity profiles with the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
